N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine
Description
Emergence and Development of Ishikawa's Reagent
The quest for efficient fluorinating agents in the mid-20th century was driven by the growing demand for fluorinated organic compounds in pharmaceuticals, agrochemicals, and advanced materials. Early reagents, such as diethylaminosulfur trifluoride (DAST), faced challenges including thermal instability and hazardous byproducts. In 1979, Nobuo Ishikawa and colleagues introduced N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine as a safer, more reliable alternative.
The reagent emerged from systematic studies on the reactivity of perfluoropropene with secondary amines. By condensing hexafluoropropene (C$$3$$F$$6$$) with diethylamine in diethyl ether at 0°C, Ishikawa’s team synthesized a mixture of N,N-diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine and its enamine isomer. The active species—the hexafluoropropylamine—proved stable at room temperature, unlike earlier reagents requiring refrigeration. This innovation enabled broader adoption in laboratories and industrial settings, particularly for converting primary alcohols to alkyl fluorides with yields exceeding 80%.
Nomenclature and Alternative Identifiers
Ishikawa's reagent is systematically named according to IUPAC rules as This compound . Its molecular formula, C$$7$$H$${11}$$F$$_6$$N, reflects the hexafluoropropyl backbone substituted with diethylamine. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 309-88-6 |
| Molecular Weight | 223.16 g/mol |
| Synonyms | Hexafluoropropene diethylamine adduct, PPDA |
| SMILES | CCN(CC)C(F)(F)C(F)C(F)(F)F |
The reagent is also referenced in scientific literature by its discoverer’s name (Ishikawa’s reagent) or its function (fluorodehydroxylation agent). Commercial suppliers often list it under catalog codes such as L16738.22 (Thermo Fisher) or H0598 (TCI Chemicals).
Significance within Organofluorine Chemistry
Ishikawa's reagent occupies a unique niche due to its dual role as a fluorinating agent and a conformational model for studying stereoelectronic effects. Key contributions include:
- Selective Fluorination : Unlike DAST or Yarovenko’s reagent, Ishikawa’s reagent selectively converts primary alcohols to alkyl fluorides without attacking aldehydes or ketones. This specificity minimizes side reactions, making it ideal for synthesizing fluorinated pharmaceuticals like antidepressants and antiviral agents.
- Mechanistic Insights : Nuclear Magnetic Resonance (NMR) studies reveal that the reagent’s conformational equilibrium is governed by gauche and anomeric effects. In polar solvents, hyperconjugative interactions between nitrogen lone pairs and C–F σ* orbitals stabilize specific conformers, enhancing reactivity.
- Material Science Applications : The compound serves as a precursor for fluoropolymers and surface coatings with exceptional chemical resistance. Its incorporation into specialty gases improves thermal stability in refrigeration systems.
Historical Evolution from Yarovenko's Reagent
Ishikawa's reagent evolved directly from Yarovenko's reagent (N,N-diethyl-2-chloro-1,1,2-trifluoroethylamine), a fluorinating agent developed in the 1960s. A comparative analysis highlights critical improvements:
The shift from chlorine- to fluorine-rich structures in Ishikawa’s design reduced toxicity and improved handling. For example, Yarovenko’s reagent required sealed reactors due to the volatility of chlorotrifluoroethylene, whereas Ishikawa’s method uses commercially available hexafluoropropene. This transition underscored the importance of stability and scalability in reagent design, paving the way for modern fluorination protocols.
Properties
IUPAC Name |
N,N-diethyl-1,1,2,3,3,3-hexafluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F6N/c1-3-14(4-2)7(12,13)5(8)6(9,10)11/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTFCVMJHBNJAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880124 | |
| Record name | N,N-Diethyl-2H-perfluoropropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309-88-6 | |
| Record name | N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000309886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-2H-perfluoropropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIETHYL-1,1,2,3,3,3-HEXAFLUORO-1-PROPANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4Y8BIM7UD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine can be synthesized through the reaction of diethylamine with hexafluoropropene. The process involves the following steps :
Reaction Setup: Dissolve diethylamine in dichloromethane and cool the solution to -5°C to -25°C.
Addition of Hexafluoropropene: Slowly introduce hexafluoropropene into the reaction mixture while maintaining the low temperature.
Reaction Time: Allow the reaction to proceed for about 1 hour.
Isolation: After the reaction is complete, the product is isolated and purified.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is carried out in specialized reactors designed to handle fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine undergoes several types of chemical reactions, including:
Friedel-Crafts Arylation: This reaction involves the arylation of hydrofluorocarbons using this compound as a reactant.
Microbial Hydroxylation: The compound can be hydroxylated by microbial enzymes, which introduces hydroxyl groups into the molecule.
Electrochemical Fluorination: This process involves the fluorination of trialkylamines and tetraalkylammonium salts using electrochemical methods.
Common Reagents and Conditions
Friedel-Crafts Arylation: Typically uses Lewis acids such as aluminum chloride (AlCl3) as catalysts.
Microbial Hydroxylation: Utilizes specific microbial strains capable of hydroxylating fluorinated amines.
Electrochemical Fluorination: Requires an electrochemical cell with appropriate electrodes and a fluorine source.
Major Products Formed
Friedel-Crafts Arylation: Produces arylated hydrofluorocarbons.
Microbial Hydroxylation: Results in hydroxylated derivatives of the original compound.
Electrochemical Fluorination: Yields fluorinated trialkylamines and tetraalkylammonium salts.
Scientific Research Applications
Scientific Research Applications
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine has diverse applications across several scientific disciplines:
Organic Chemistry
- Fluorination Agent : It is widely used as a fluorinating agent in organic synthesis reactions. The compound facilitates the introduction of fluorine into various substrates through electrophilic fluorination and nucleophilic substitution mechanisms .
Biological Studies
- Microbial Hydroxylation : The compound is employed in studies examining enzyme-substrate interactions in microbial systems. Its ability to undergo hydroxylation by microbial enzymes allows researchers to explore metabolic pathways involving fluorinated compounds .
Pharmaceutical Chemistry
- Synthesis of Fluorinated Pharmaceuticals : this compound is investigated for its potential in synthesizing fluorinated pharmaceuticals such as florfenicol and thiamphenicol . Its unique properties enhance the pharmacokinetics and bioavailability of drug candidates.
Material Science
- Production of Fluorinated Compounds : The compound is utilized in the production of fluorinated materials used in various industrial applications. Its high reactivity makes it suitable for creating specialized polymers and coatings .
Case Study 1: Fluorination of Hydroxyesters
In a study published in the Journal of Fluorine Chemistry, this compound was used to effectively replace hydroxyl groups with fluorine atoms in hydroxyesters under specific conditions. This reaction demonstrated the compound's utility as a reagent in synthetic organic chemistry and highlighted its efficiency compared to traditional methods .
Case Study 2: Total Synthesis of Fluoroepothilone B
Ishikawa's reagent has been applied in a clean and reproducible fluorination protocol during the total synthesis of 26-fluoroepothilone B. This application illustrates its role in complex organic synthesis and the development of biologically active compounds .
Mechanism of Action
The mechanism by which N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine exerts its effects involves the introduction of fluorine atoms into organic molecules. The compound acts as a fluorinating agent, transferring fluorine atoms to target substrates. This process can occur through various pathways, including electrophilic fluorination and nucleophilic substitution .
Comparison with Similar Compounds
Comparison with Similar Fluorinating Agents
Fluoroalkyl Amino Reagents (FARs)
FARs are nucleophilic fluorinating agents derived from fluoroolefins and secondary amines. Ishikawa's reagent belongs to this class, alongside:
Table 1: Key FARs and Their Properties
Reactivity and Selectivity:
- Ishikawa's reagent selectively fluorinates hydroxyl groups in alcohols, glycols, and hydroxyesters without reacting with aldehydes or ketones .
- Yarovenko reagent is less versatile, primarily converting alcohols to alkyl fluorides .
- TFEDMA exhibits broader reactivity, fluorinating ketones and alcohols but requiring base catalysis .
Comparison with Aminosulfuranes and SF₄
Aminosulfuranes (e.g., DAST) and sulfur tetrafluoride (SF₄) are alternative fluorinating agents:
Table 2: Performance in Fluorination Reactions
Key Differences:
Structural and Conformational Insights
Ishikawa's reagent exhibits unique conformational behavior due to fluorine substituents:
- NMR Studies : In cyclohexane, steric and electrostatic repulsions dominate, while in pyridine, hyperconjugative interactions (e.g., n→σ* orbital effects) stabilize gauche conformers .
- Anomeric Effects: The N–C(F₂) bond rotation is influenced by nN→σ*C–F hyperconjugation, impacting reactivity and selectivity .
Biological Activity
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (commonly referred to as Ishikawa's reagent) is a fluorinated organic compound with significant potential in various chemical applications due to its unique structure and properties. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₁F₆N, with a molecular weight of approximately 223.16 g/mol. The compound features a hexafluoropropyl group attached to a diethylamine moiety. Its structure can be represented as follows:
The presence of multiple fluorine atoms imparts distinctive physical and chemical properties, making it an interesting subject of study in organic chemistry and materials science.
Biological Activity
While specific biological activity data for this compound is limited in the literature, fluorinated compounds are known for their unique biological properties due to enhanced lipophilicity and metabolic stability. These characteristics can influence pharmacokinetics and bioavailability .
Potential Applications
- Fluorination Reactions : Ishikawa's reagent has demonstrated utility in various fluorination reactions. For example:
- Reactivity Modes : The unique reactivity of this compound can be attributed to the electron-withdrawing nature of fluorine atoms. This results in several reactivity modes:
Fluorination of Hydroxyesters
In a study published in Journal of Fluorine Chemistry, this compound was utilized for the fluorination of hydroxyesters. The results indicated that the compound could effectively replace hydroxyl groups with fluorine atoms under specific conditions . This reaction highlights the compound's potential as a reagent in synthetic organic chemistry.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| N,N-Diethylhexafluoroisopropylamine | C₇H₁₁F₆N | Similar fluorinated amine structure |
| 1-Hexadecyl-N,N-dimethylamine | C₁₈H₃₉N | Non-fluorinated amine used in surfactants |
| Perfluoroalkyl amines | Various | Fully fluorinated structures |
The table illustrates how this compound stands out due to its specific hexafluoropropyl group which provides distinct chemical reactivity compared to other similar compounds.
Q & A
What are the primary synthetic applications of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine in fluorination chemistry?
Answer:
This reagent, also known as Ishikawa’s reagent, is widely used to introduce fluorine atoms into organic molecules via nucleophilic fluorination. Key applications include:
- Alcohol-to-fluoride conversion : Efficiently converts primary and secondary alcohols to alkyl fluorides under mild conditions .
- Monofluorocarboxylic acid synthesis : Reacts with carboxylic acids to yield α-monofluorocarboxylic acids, leveraging its hexafluoropropylamine structure to stabilize intermediates .
- Heterocyclic fluorination : Facilitates the incorporation of fluorinated motifs into heterocycles, critical in drug discovery .
Methodological Note : Reactions typically proceed in aprotic solvents (e.g., THF or DCM) at 0–25°C. Workup involves quenching with aqueous base to isolate fluorinated products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
